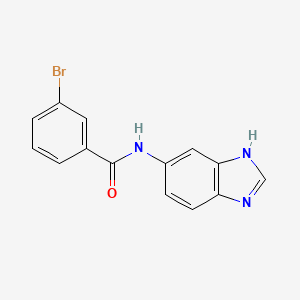![molecular formula C26H25NO6S B11000004 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate](/img/structure/B11000004.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE typically involves multi-step organic reactionsSubsequent steps involve the attachment of the 2-{[(4-methylphenyl)sulfonyl]amino}pentanoate moiety through amide bond formation under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromen derivatives .
Scientific Research Applications
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE: A related compound with a similar core structure but different functional groups.
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE: Another derivative with distinct substituents.
Uniqueness
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C26H25NO6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C26H25NO6S/c1-4-7-22(27-34(30,31)18-12-10-16(2)11-13-18)26(29)32-23-15-14-20-19-8-5-6-9-21(19)25(28)33-24(20)17(23)3/h5-6,8-15,22,27H,4,7H2,1-3H3 |
InChI Key |
WJUPWKCVNUFNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10999931.png)
![9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10999945.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10999951.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B10999952.png)
![7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10999955.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999965.png)
![3-[(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10999969.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B10999973.png)
![(4-Fluorophenyl)(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B10999978.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B10999983.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10999988.png)

![7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999990.png)
![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinecarboxamide](/img/structure/B10999994.png)
